molecular formula C11H7Br2NO2S2 B4949518 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

カタログ番号: B4949518
分子量: 409.1 g/mol
InChIキー: YAPZIQCVCHLLCR-YWEYNIOJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This molecule belongs to the family of thiazolidinones, which are known for their diverse biological activities. DBM has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.

作用機序

The exact mechanism of action of 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. This compound also activates the Nrf2 signaling pathway, which is involved in antioxidant defense mechanisms.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

実験室実験の利点と制限

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, and its long-term safety and efficacy have not been fully evaluated. Additionally, the optimal dosage and administration of this compound for various therapeutic applications are not yet known.

将来の方向性

There are several future directions for research on 5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another area of research is the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Additionally, the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases is an area of active investigation. Finally, the development of new methods for the synthesis of this compound and its derivatives is an area of ongoing research.

合成法

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep reaction starting from 3,5-dibromo-4-hydroxybenzaldehyde and thiosemicarbazide. The reaction involves the formation of a Schiff base intermediate followed by cyclization to form the thiazolidinone ring. The final product can be obtained through recrystallization and purification.

科学的研究の応用

5-(3,5-dibromo-4-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

特性

IUPAC Name

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br2NO2S2/c1-14-10(16)8(18-11(14)17)4-5-2-6(12)9(15)7(13)3-5/h2-4,15H,1H3/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZIQCVCHLLCR-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。